molecular formula C14H23N3O B12541890 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide CAS No. 142155-62-2

4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide

Cat. No.: B12541890
CAS No.: 142155-62-2
M. Wt: 249.35 g/mol
InChI Key: UFVSJMAKFMKUMD-UHFFFAOYSA-N
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Description

4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide is an organic compound with a complex structure that includes an amino group, a methylphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methylbenzylamine with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring may participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methylphenyl)propionic acid
  • 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide

Uniqueness

4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide is unique due to its specific structural features, such as the combination of an amino group, a methylphenyl group, and a butanamide backbone

Properties

CAS No.

142155-62-2

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

4-[3-(4-amino-3-methylphenyl)propylamino]butanamide

InChI

InChI=1S/C14H23N3O/c1-11-10-12(6-7-13(11)15)4-2-8-17-9-3-5-14(16)18/h6-7,10,17H,2-5,8-9,15H2,1H3,(H2,16,18)

InChI Key

UFVSJMAKFMKUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCNCCCC(=O)N)N

Origin of Product

United States

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